5-Galloylquinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Activity

One of the most widely studied aspects of 5-GQA is its antioxidant activity. Studies have shown that 5-GQA can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases. 5-GQA is considered one of the main scavengers of reactive oxygen species (ROS) in green tea, alongside other compounds like epigallocatechin-3-gallate and epicatechin-3-gallate [].

In vitro and in vivo studies suggest that 5-GQA may offer protection against oxidative stress, which is an imbalance between free radical production and the body's ability to neutralize them. This potential protective effect is being investigated in the context of various diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer [, ].

Other Potential Applications

Beyond its antioxidant properties, 5-GQA is also being explored for other potential applications in scientific research. These include:

- Anti-inflammatory effects: Studies suggest that 5-GQA may have anti-inflammatory properties, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [].

- Antimicrobial activity: Some research indicates that 5-GQA might possess antimicrobial properties against certain bacteria and fungi [].

- Bone health: Studies suggest that 5-GQA may promote bone formation and protect against bone loss, although further research is needed [].

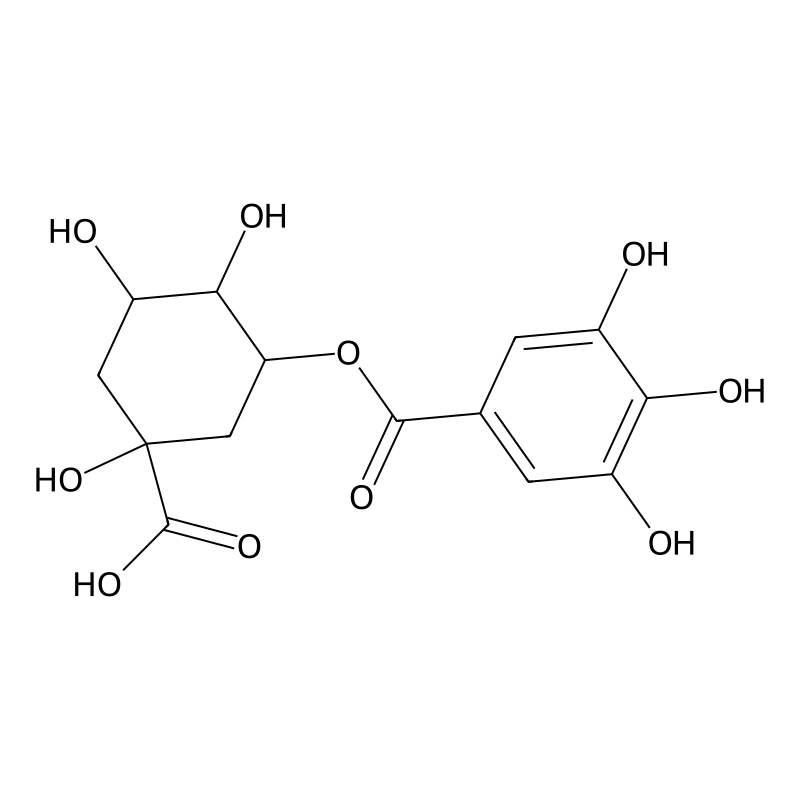

5-Galloylquinic acid is a polyphenolic compound classified as a hydroxybenzoic acid. It is recognized for its structural complexity, featuring a quinic acid backbone with a galloyl group at the 5-position. The molecular formula of 5-galloylquinic acid is , and it has been identified in various plants, including Castanopsis fissa, Arbutus unedo, and Quercus salicina . This compound is also known by the synonym "Theogallin" and is part of the larger class of galloylquinic acids, which are notable for their antioxidant properties and potential health benefits .

- Research suggests that 5-GA may act as an antioxidant by scavenging free radicals in the body [, ].

- Free radicals are unstable molecules that can damage cells and contribute to various health conditions.

- The antioxidant properties of 5-GA are attributed to its structure, particularly the hydroxyl groups that can donate electrons to neutralize free radicals [].

- Additionally, 5-GA may interact with cellular signaling pathways and enzyme activity, potentially influencing various physiological processes [].

- Generally, 5-GA is considered safe for consumption in amounts typically found in green tea [].

- However, limited data is available on the safety of concentrated or isolated forms of 5-GA.

- More research is needed to determine the potential risks associated with high doses or long-term consumption [].

Important Note:

- The information provided is for scientific research purposes only. It is not intended to provide medical advice or promote the use of 5-GA for any specific health condition.

- Esterification: The hydroxyl groups can react with acids to form esters. For instance, the esterification of 5-galloylquinic acid can lead to derivatives such as methyl esters, which have been synthesized for various studies .

- Oxidation: The phenolic hydroxyl groups can be oxidized, potentially leading to the formation of quinones or other reactive oxygen species.

- Hydrolysis: Under acidic or basic conditions, 5-galloylquinic acid can hydrolyze to release gallic acid and quinic acid, which may exhibit different biological activities .

5-Galloylquinic acid exhibits a range of biological activities that contribute to its therapeutic potential:

- Antioxidant Activity: It acts as a strong antioxidant, scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Properties: Research indicates that 5-galloylquinic acid may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Antimicrobial Effects: Studies have shown that this compound has antimicrobial properties, particularly against certain pathogens, suggesting its potential use in food preservation and health supplements .

The synthesis of 5-galloylquinic acid can be achieved through various methods:

- Natural Extraction: It can be extracted from plants known to contain high concentrations of this compound, such as oolong tea and other Camellia species.

- Chemical Synthesis: Synthetic routes often involve the esterification of quinic acid with gallic acid under controlled conditions. For example, a mild esterification reaction has been utilized to convert methyl quinate into its galloylated form .

- Biotechnological Approaches: Recent advancements include using microbial fermentation processes to produce 5-galloylquinic acid from simpler substrates.

5-Galloylquinic acid has several applications across various fields:

- Food Industry: Due to its antioxidant properties, it is used as a natural preservative in food products.

- Pharmaceuticals: It is explored for its potential health benefits, including anti-inflammatory and antimicrobial effects, making it a candidate for dietary supplements and therapeutic agents.

- Cosmetics: Its antioxidant properties also make it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin.

Interaction studies involving 5-galloylquinic acid have revealed its potential synergistic effects with other compounds:

- Metabolite Formation: Upon metabolism in vivo, 5-galloylquinic acid can produce active metabolites such as gallic acid, which may enhance its biological activity .

- Synergistic Effects: When combined with other antioxidants or anti-inflammatory agents, 5-galloylquinic acid may exhibit enhanced efficacy in reducing inflammation or oxidative damage.

Several compounds share structural similarities with 5-galloylquinic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Gallic Acid | Hydroxybenzoic acid | Simpler structure; lacks quinic acid backbone |

| Quinic Acid | Quinone derivative | Does not possess galloyl group; more basic structure |

| 3,4-Di-O-galloylquinic Acid | Similar backbone | Different substitution pattern; more complex structure |

| 3-O-Galloylquinic Acid | Similar backbone | Only one galloyl group; less potent antioxidant |

5-Galloylquinic acid stands out due to its dual functionality as both an antioxidant and an anti-inflammatory agent while maintaining structural integrity through the presence of both galloyl and quinic components. This unique configuration enhances its bioactivity compared to simpler phenolic compounds.

Plant Sources and Distribution

5-Galloylquinic acid represents a significant phenolic compound with widespread distribution across multiple plant families, demonstrating remarkable diversity in its natural occurrence patterns [1]. This gallic acid ester of quinic acid has been systematically identified and characterized in numerous botanical sources through advanced analytical techniques including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [10] [13]. The compound exhibits particular abundance in specific plant genera where it serves essential physiological and ecological functions [1] [10].

The molecular structure of 5-galloylquinic acid, with the systematic name (1R,3R,4S,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid and molecular formula C14H16O10, reflects its complex polyphenolic nature [1]. Research investigations have consistently demonstrated that this compound accumulates preferentially in specific plant tissues, with leaves representing the primary site of biosynthesis and storage [10] [30] [32].

| Plant Species | Plant Family | Tissue Location | Detection Method | Concentration/Content |

|---|---|---|---|---|

| Castanopsis fissa | Fagaceae | Not specified | Liquid chromatography-mass spectrometry, Nuclear magnetic resonance | Confirmed presence [1] |

| Arbutus unedo | Ericaceae | Fruits | High-performance liquid chromatography, Electrospray ionization-mass spectrometry | Identified and characterized [10] [13] |

| Quercus salicina | Fagaceae | Leaves | High-performance liquid chromatography analysis | Highest phenolic compound concentration [7] |

| Myrothamnus flabellifolius (Namibian) | Myrothamnaceae | Leaves | High-performance liquid chromatography-mass spectrometry | 44% by weight (hydrated), 74% by weight (dehydrated) [29] [32] |

| Myrothamnus flabellifolius (South African) | Myrothamnaceae | Leaves | High-performance liquid chromatography-mass spectrometry | Variable galloylquinic acid mixture [32] |

| Byrsonima fagifolia | Malpighiaceae | Leaves | High-performance liquid chromatography, Liquid chromatography-mass spectrometry | First isolation from species [4] |

Ethnobotanical Significance in Quercus, Castanopsis, and Arbutus Species

The genus Quercus demonstrates remarkable accumulation patterns of 5-galloylquinic acid, with Quercus salicina emerging as a particularly significant source among evergreen oak species [7]. Comprehensive phytochemical investigations of deciduous Quercus species have revealed that Quercus salicina leaves contain the highest concentrations of phenolic compounds compared to other investigated species within the genus [7]. The compound occurs alongside other galloylquinic acid derivatives and phenolic metabolites, contributing to the overall polyphenolic profile that characterizes these Mediterranean and temperate forest ecosystems [7].

Within the Fagaceae family, Castanopsis species represent another important botanical source of 5-galloylquinic acid [1] [8]. Recent investigations of Castanopsis echinocarpa have demonstrated that the leaves contain substantial concentrations of polyphenols, including galloyl quinic acids, triterpene hexahydroxydiphenoyl esters, and ellagitannins [8]. The polyphenolic composition of Castanopsis species appears to contribute significantly to their documented biological activities, with 5-galloylquinic acid serving as a major constituent of the overall phenolic matrix [8].

The genus Arbutus, particularly Arbutus unedo (strawberry tree), has emerged as a well-documented source of 5-galloylquinic acid through extensive phytochemical characterization studies [10] [12] [13]. The fruits of Arbutus unedo contain seven purified compounds, including 5-galloylquinic acid alongside related gallic acid derivatives such as 3-galloylquinic acid, 3-galloylshikimic acid, and 5-galloylshikimic acid [10] [13]. The strawberry tree represents a typical Mediterranean species where 5-galloylquinic acid accumulation occurs in conjunction with anthocyanins and other phenolic compounds that contribute to fruit pigmentation and plant defense mechanisms [12] [13].

Research investigations have established that the distribution of 5-galloylquinic acid within Arbutus unedo fruits follows specific localization patterns, with the compound being identified through comprehensive nuclear magnetic resonance and electrospray ionization-mass spectrometry analyses [10] [13]. The presence of this compound in Arbutus species appears to correlate with the plant's adaptation to Mediterranean climatic conditions and its role in antioxidant defense systems [12].

Role in Tea (Camellia sinensis) Phytochemistry

Camellia sinensis represents one of the most extensively studied botanical sources of 5-galloylquinic acid, with the compound playing crucial roles in tea quality, processing characteristics, and phytochemical composition [9] [14]. The concentration and behavior of 5-galloylquinic acid in tea systems have been investigated across multiple tea types, including green tea, white tea, and oolong tea preparations [14] [26].

In green tea extracts, 5-galloylquinic acid functions as a major scavenger of reactive oxygen species, working alongside other polyphenolic compounds such as epigallocatechin-3-gallate and epicatechin-3-gallate [40]. The compound can be efficiently separated from Chinese green tea extracts using specialized materials such as mesoporous zirconium phosphate, achieving purities of approximately 92 percent with recovery rates of 88 percent [9] [33]. The separation methodology involves specific adsorption and desorption dynamics, with optimal extraction conditions utilizing 70 percent ethanol solutions [9] [33].

The role of 5-galloylquinic acid in tea processing has been particularly well-characterized in oolong tea production systems [14]. During the baking process of oolong tea, the relative content of gallic acid increases proportionally compared to 5-galloylquinic acid, creating a measurable index for determining baking intensity [14]. This transformation occurs through thermal treatment at temperatures ranging from 90 to 120 degrees Celsius, with the ratio serving as a quality control parameter for tea processing operations [14].

Research has demonstrated that the concentration of 5-galloylquinic acid varies significantly between different tea processing methods and aging conditions [14]. Fresh oolong tea subjected to continuous baking shows systematic elevation in the gallic acid to 5-galloylquinic acid ratio, while aged oolong teas with minimal baking maintain ratios similar to fresh tea preparations [14]. This relationship has established 5-galloylquinic acid as a critical marker compound for understanding tea processing chemistry and quality assessment [14].

White tea preparations derived from Camellia sinensis demonstrate particularly high concentrations of 5-galloylquinic acid among the chlorogenic acid derivatives [26]. The compound occurs alongside other hydroxycinnamoyl-quinic acids, contributing to the overall antioxidant capacity and therapeutic properties associated with white tea consumption [26].

Biosynthetic Pathways

The biosynthesis of 5-galloylquinic acid involves complex enzymatic pathways that integrate shikimate metabolism with specialized phenolic compound formation [16] [17] [22]. These pathways represent sophisticated biochemical networks that have evolved to produce galloylated quinic acid derivatives through specific enzymatic mechanisms [21] [22].

Shikimate Dehydrogenase-Mediated Pathways

Shikimate dehydrogenase enzymes play fundamental roles in the biosynthesis of 5-galloylquinic acid through their capacity to catalyze multiple reactions within the shikimate pathway [17] [22] [45]. These enzymes traditionally catalyze the reversible dehydrogenation of 3-dehydroshikimate to shikimate, but recent research has revealed their additional capacity to produce gallic acid from shikimate pathway metabolites [17] [22] [45].

The mechanism of gallic acid production through shikimate dehydrogenase involves the oxidation of 3-dehydroshikimate beyond the conventional shikimate formation step [22]. Experimental evidence demonstrates that shikimate dehydrogenase can catalyze both the reduction of 3-dehydroshikimate to shikimate using nicotinamide adenine dinucleotide phosphate as a cofactor, and the subsequent oxidation of 3-dehydroshikimate to gallic acid [22]. This dual functionality establishes shikimate dehydrogenase as a bifunctional enzyme capable of producing both aromatic amino acid precursors and gallic acid derivatives [22].

In grapevine systems, specific shikimate dehydrogenase proteins (VvSDH3 and VvSDH4) have been identified as key enzymes involved in gallic acid biosynthesis [17] [45]. These enzymes exhibit lower classical shikimate dehydrogenase activity but demonstrate enhanced capacity for gallic acid production in vitro [17] [45]. The expression patterns of these genes correlate with the accumulation of galloylated flavan-3-ols in immature berry tissues, indicating their specialized role in gallic acid metabolism [17] [45].

Phylogenetic analysis of shikimate dehydrogenase enzymes reveals that the capacity for gallic acid production has evolved independently across multiple plant lineages [17]. The acquisition of gallic acid biosynthetic capability appears to correlate with the evolution of specialized secondary metabolite pathways that utilize gallic acid as a building block for complex polyphenolic compounds [17].

Quinic acid dehydrogenase represents another critical enzyme in the biosynthetic network leading to 5-galloylquinic acid formation [16] [21]. This enzyme produces quinic acid at a branch point of shikimate biosynthesis, specifically for the production of chlorogenic acids and related compounds [16] [21]. Quinic acid dehydrogenase has evolved from bifunctional dehydroquinate dehydratase-shikimate dehydrogenases through convergent evolutionary events [21].

| Enzyme | Function | Cellular Location | Cofactor Requirements | Evolutionary Origin |

|---|---|---|---|---|

| Shikimate Dehydrogenase | Catalyzes 3-dehydroshikimate to shikimate conversion; gallic acid production | Plastids, potentially cytosol | Nicotinamide adenine dinucleotide phosphate | Conserved across plant species [17] [22] |

| Quinic Acid Dehydrogenase | Produces quinic acid for chlorogenic acid biosynthesis | Plastids | Nicotinamide adenine dinucleotide/Nicotinamide adenine dinucleotide phosphate | Evolved from dehydroquinate dehydratase-shikimate dehydrogenases [21] |

| VvSDH3/VvSDH4 (Grapevine) | Specialized gallic acid production from shikimate metabolites | Plastids | Nicotinamide adenine dinucleotide phosphate | Species-specific adaptation [17] [45] |

The structural and biochemical characterization of quinic acid dehydrogenases has revealed specific sequence motifs that distinguish these enzymes from classical shikimate dehydrogenases [21]. The evolution of quinic acid dehydrogenase activity involves the inactivation or functional modification of the dehydroquinate dehydratase domain, as demonstrated through enzyme activity assays and active site residue analysis [21].

Research investigations have established that plant quinic acid dehydrogenases arose through multiple independent evolutionary trajectories [21]. Eudicot and conifer quinic acid dehydrogenases emerged early in vascular plant evolution, while Brassicaceae quinic acid dehydrogenases evolved later through separate convergent events [21]. This evolutionary pattern demonstrates the importance of quinic acid production for specialized metabolite biosynthesis across diverse plant lineages [21].

The transport of aromatic amino acids from plastids to the cytosol represents a crucial step in connecting shikimate pathway metabolism with cytosolic galloylquinic acid biosynthesis [16] [44]. Plastidial cationic amino acid transporters facilitate the movement of phenylalanine and tyrosine from the plastid to the cytosol, where they can participate in phenylpropanoid pathway reactions that ultimately contribute to galloylquinic acid formation [16] [44].

Gallic Acid Esterification Mechanisms

The formation of 5-galloylquinic acid requires specific esterification mechanisms that link gallic acid with quinic acid through enzymatic processes [23] [24] [27]. These mechanisms involve specialized transferase enzymes that catalyze the formation of ester bonds between gallic acid derivatives and quinic acid acceptor molecules [24] [27].

Hydroxycinnamoyl-coenzyme A: quinic acid hydroxycinnamoyl transferase enzymes represent key catalysts in the esterification process leading to galloylquinic acid formation [24] [25] [27]. These enzymes demonstrate broad substrate specificity, capable of utilizing various acyl donors including galloyl-coenzyme A and acyl acceptors such as quinic acid and shikimic acid [24] [27]. The enzymatic mechanism involves the transfer of galloyl groups from activated coenzyme A thioesters to hydroxyl groups on the quinic acid molecule [24] [27].

Research investigations have characterized the kinetic properties and substrate preferences of hydroxycinnamoyl transferases involved in galloylquinic acid biosynthesis [27]. These enzymes exhibit dual activity, functioning both in cytosolic compartments for initial esterification reactions and in vacuolar compartments for the production of more complex galloylquinic acid derivatives [26] [27]. The compartmentalization of these enzymatic activities allows for the sequential modification of quinic acid substrates to produce diverse galloylated products [26].

The molecular mechanism of gallic acid esterification involves the activation of gallic acid to galloyl-coenzyme A through the action of 4-coumaroyl-coenzyme A ligase or related enzymes [26]. The activated galloyl-coenzyme A then serves as the acyl donor for transferase-mediated esterification with quinic acid [26]. This mechanism ensures the efficient utilization of gallic acid precursors and the selective formation of galloylquinic acid products [26].

Enzymatic gallic acid esterification demonstrates absolute specificity for the acid portion of the ester while exhibiting broad alcohol specificity [23]. Studies utilizing immobilized tannase enzymes have revealed that gallic acid esterification can occur with various alcohol acceptors, but the enzyme maintains strict requirements for gallic acid as the acyl donor [23]. The reaction parameters include specific temperature and pH optima that influence the efficiency of esterification reactions [23].

| Esterification Component | Role in Biosynthesis | Substrate Specificity | Cellular Compartment |

|---|---|---|---|

| Hydroxycinnamoyl-CoA: Quinic Acid Hydroxycinnamoyl Transferase | Transfers galloyl groups to quinic acid | Broad acyl acceptor specificity; galloyl-CoA preference | Cytosol, vacuoles [24] [27] |

| 4-Coumaroyl-CoA Ligase | Activates gallic acid to galloyl-CoA | Gallic acid and related phenolic acids | Cytosol [26] |

| Isochlorogenic Acid Synthase | Produces complex galloylquinic acid derivatives | Multiple galloyl donors and acceptors | Vacuoles [26] |

| Tannase (Gallic Acid Esterase) | Catalyzes gallic acid esterification | Absolute gallic acid specificity | Various cellular compartments [23] |

The formation of 5-galloylquinic acid through esterification mechanisms involves multiple enzymatic steps that coordinate gallic acid availability with quinic acid substrate preparation [26]. The pathway requires the integration of shikimate-derived gallic acid production with quinic acid formation from the same metabolic network [26]. This coordination ensures efficient substrate utilization and prevents the accumulation of potentially toxic intermediates [26].

Recent research has identified novel quinic acid glycerates and related derivatives that demonstrate the diversity of esterification mechanisms involving quinic acid substrates [28]. These compounds suggest that the enzymatic machinery responsible for 5-galloylquinic acid formation may also participate in the biosynthesis of structurally related metabolites [28]. The discovery of these compounds expands the understanding of quinic acid metabolism and its role in specialized metabolite production [28].